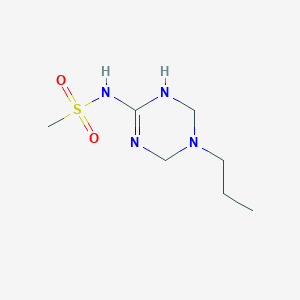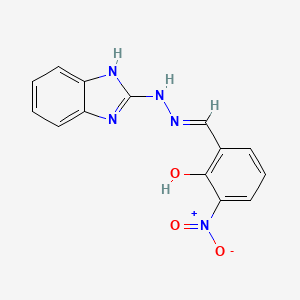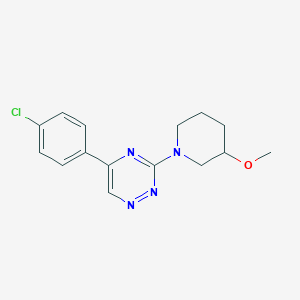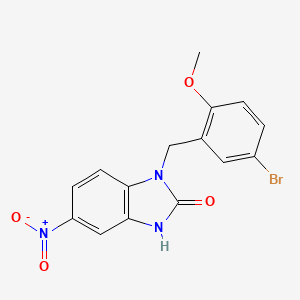![molecular formula C16H16N2O2 B6011300 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as MMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide is not fully understood, but it is thought to involve the inhibition of PARP. PARP inhibitors prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been shown to reduce the production of inflammatory mediators and alleviate pain in animal models. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its potent inhibitory activity against PARP and COX-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is its potential use in combination with other anticancer agents, as PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy. Moreover, further studies are needed to elucidate the exact mechanism of action of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide and its potential use in the treatment of other diseases, such as inflammation and pain. Additionally, the development of more potent and selective PARP inhibitors, including 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide derivatives, is an area of active research in medicinal chemistry.
Synthesemethoden
The synthesis of 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 2-amino-N-methylbenzamide with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. Moreover, 2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to have potential in the treatment of cancer, as they selectively kill cancer cells that have defects in DNA repair pathways.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-3-4-8-12(11)16(20)18-14-10-6-5-9-13(14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJAURPUDCDFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)



![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)

![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)